2-Amino-4-(aminooxy)butanoic acid dihydrochloride 2-Amino-4-(aminooxy)butanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 65518-20-9
VCID: VC21538705
InChI: InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
SMILES: C(CON)C(C(=O)O)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O3
Molecular Weight: 207.05 g/mol

2-Amino-4-(aminooxy)butanoic acid dihydrochloride

CAS No.: 65518-20-9

VCID: VC21538705

Molecular Formula: C4H12Cl2N2O3

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(aminooxy)butanoic acid dihydrochloride - 65518-20-9

Description

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is a chemical compound that belongs to the category of non-proteinogenic amino acids. It is known for its unique functional groups, particularly the aminooxy group, which enhances its reactivity in biochemical applications. This compound is primarily used in scientific research, especially in studies related to nitric oxide synthesis and as a potential therapeutic agent.

Synonyms and Related Compounds

  • Synonyms: DL-Canaline dihydrochloride, 2-amino-4-aminooxybutanoic acid; dihydrochloride

  • Parent Compound: 2-Amino-4-aminooxybutanoic acid (CID 4391006)

Physical and Chemical Characteristics

Property NameProperty ValueReference
Molecular Weight207.05 g/molPubChem
Hydrogen Bond Donor Count5PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count4PubChem
Exact Mass206.0224976 DaPubChem

Applications and Research Findings

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is used in various biochemical studies due to its unique functional groups. It is involved in modulating nitric oxide pathways, which are crucial for cardiovascular health and neurobiology. Research suggests that compounds with similar structures can significantly impact cellular signaling mechanisms.

Role in Nitric Oxide Synthesis

The aminooxy group in this compound enhances its ability to interact with enzymes involved in nitric oxide synthesis. This interaction is vital for understanding its potential therapeutic applications.

Neuroprotective Effects

Studies indicate that the (2S)-enantiomer of this compound may exert neuroprotective effects by inhibiting excitotoxicity through GABA receptor modulation.

Synthesis Methods

The synthesis of 2-amino-4-(aminooxy)butanoic acid dihydrochloride can be achieved through both biological and chemical methods. These methods involve the incorporation of the aminooxy group into the butanoic acid backbone, which is essential for its biochemical properties.

CAS No. 65518-20-9
Product Name 2-Amino-4-(aminooxy)butanoic acid dihydrochloride
Molecular Formula C4H12Cl2N2O3
Molecular Weight 207.05 g/mol
IUPAC Name 2-amino-4-aminooxybutanoic acid;dihydrochloride
Standard InChI InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Standard InChIKey JKQSTQVJTPUGQN-UHFFFAOYSA-N
SMILES C(CON)C(C(=O)O)N.Cl.Cl
Canonical SMILES C(CON)C(C(=O)O)N.Cl.Cl
Synonyms 2-Amino-4-(aminooxy)butanoicaciddihydrochloride;65518-20-9;DL-Canaline2HCl;DL-Canalinedihydrochloride;C4H12Cl2N2O3;SCHEMBL5898793;CTK8B9842;MolPort-023-331-657;0044AC;ANW-63285;AKOS016003625;AK-87775;AM004532;KB-227621;TC-152030
PubChem Compound 22561663
Last Modified Aug 15 2023

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